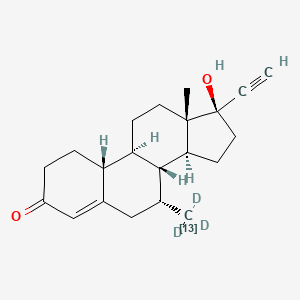

Delta4-Tibolone-13C,d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,12-13,16-19,23H,5-11H2,2-3H3/t13-,16+,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |

InChI Key |

WAOKMNBZWBGYIK-SEZPNPRHSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C#C)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Delta4 Tibolone 13c,d3

General Principles of Stable Isotope Incorporation into Steroids

The foundational principle of stable isotope labeling is the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). creative-proteomics.com This substitution results in a compound that is chemically and biologically similar to its unlabeled counterpart but possesses a different nuclear mass. creative-proteomics.com This mass difference allows the labeled compound to be distinguished and quantified using mass spectrometry (MS). nih.gov

For steroids, which are primarily complex hydrocarbon structures, the incorporation of stable isotopes presents specific challenges. arkat-usa.org The most common functional groups available for chemical modification are carbon-carbon double bonds and hydroxyl groups. arkat-usa.org Therefore, synthetic strategies often revolve around the chemical transformations of these groups. The choice of labeling strategy depends on the intended application. For use as an internal standard in mass spectrometry, the label should be in a position that is not susceptible to metabolic loss. sigmaaldrich.com

Precursor Selection and Chemical Transformations for Carbon-13 Labeling

The introduction of carbon-13 into the steroidal skeleton of tibolone (B1683150) often involves the use of commercially available, ¹³C-labeled starting materials. symeres.com These precursors are then incorporated into the target molecule through a series of chemical reactions.

A common strategy for introducing a ¹³C label is through the use of a Grignard reagent prepared from [¹³C]methyl iodide. rsc.org This can be used to introduce a labeled methyl group. For instance, in a process analogous to the synthesis of [4-¹⁴C]testosterone, a precursor to the A-ring of tibolone could be cleaved to form a 4-nor-5-keto acid, which is then converted to an enollactone. Reaction of this enollactone with [¹³C]methylmagnesium iodide would introduce the ¹³C label at a specific position. rsc.org

Table 1: Common ¹³C-Labeled Precursors and Their Applications in Steroid Synthesis

| ¹³C-Labeled Precursor | Application in Steroid Synthesis |

| [¹³C]Methyl Iodide | Introduction of a labeled methyl group, often via Grignard reagents. rsc.org |

| [¹³C]Carbon Dioxide | Formation of carboxyl-labeled intermediates. rsc.org |

| Sodium [¹³C]Cyanide | Used to create other labeled one-carbon units for synthesis. rsc.org |

| [¹³C]Carbon Monoxide | Can be oxidized to CO₂ or reduced to methanol (B129727) for further use. rsc.org |

Methods for Deuterium (B1214612) Incorporation at Specific Positions

The incorporation of deuterium into the tibolone molecule can be achieved through several methods, often targeting specific positions.

One common method is catalytic deuterium exchange , where a catalyst, such as palladium on carbon (Pd/C) or platinum, facilitates the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O or deuterium gas. mdpi.com This method can be highly regioselective depending on the catalyst and reaction conditions. For example, iridium-based catalysts are known to direct deuteration to the ortho-positions of aromatic rings or other directing groups. snnu.edu.cn

Another method is reduction of a suitable precursor with a deuterated reagent . For instance, the reduction of a ketone or an enone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific positions. researchgate.net The reduction of an unsaturated bond can be achieved using deuterium gas in the presence of a catalyst. arkat-usa.org

Acid- or base-catalyzed hydrogen-deuterium exchange is also a viable method, particularly for protons adjacent to carbonyl groups or other acidic positions. mdpi.com The pH of the reaction medium plays a crucial role in the efficiency and regioselectivity of this exchange. mdpi.com

Convergent and Linear Synthetic Approaches for Delta4-Tibolone-13C,d3

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

Stereochemical Control in this compound Synthesis

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, maintaining stereochemical control throughout the synthesis of this compound is paramount. Tibolone itself has a specific stereochemistry at its chiral centers, which must be preserved or established during the synthesis.

During reactions such as reductions or alkylations, the formation of stereoisomers is a common challenge. google.com For example, the reduction of a ketone can lead to a mixture of axial and equatorial alcohols. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, the use of bulky reducing agents may favor the formation of one stereoisomer over another.

In some cases, enzymatic or bio-catalytic methods can be employed to achieve high stereoselectivity. For example, specific yeast strains can be used for the stereoselective reduction of ketones to produce either the 3α-hydroxy or 3β-hydroxy metabolite of tibolone. researchgate.netresearchgate.net The stereochemistry of the final product and intermediates is typically confirmed using techniques like NMR spectroscopy and comparison with authentic standards. researchgate.net

Purification and Academic Characterization of Isotopic Purity and Positional Enrichment

Following the synthesis, the isotopically labeled this compound must be purified and thoroughly characterized to confirm its chemical identity, isotopic purity, and the position of the labels.

Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). rsc.org These methods separate the desired labeled compound from any unreacted starting materials, byproducts, and unlabeled or partially labeled species.

Characterization involves a combination of analytical techniques:

Mass Spectrometry (MS) is the primary tool for determining isotopic purity. almacgroup.comalmacgroup.com High-resolution mass spectrometry (HRMS) can accurately measure the mass of the molecule and distinguish between the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the mass spectrum, the percentage of the desired labeled compound (e.g., M+4 for this compound) relative to other isotopologues can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and the position of the isotopic labels. rsc.org ¹³C-NMR can directly detect the presence and location of the carbon-13 label. acs.org Similarly, ²H-NMR or changes in the ¹H-NMR spectrum can be used to identify the positions of deuterium incorporation.

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and purity by resolving and quantifying different isotopologues. almacgroup.comnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of chemical structure and determination of the specific positions of the ¹³C and deuterium labels. rsc.org |

| Liquid Chromatography (LC) / Gas Chromatography (GC) | Purification of the labeled compound and separation from impurities. rsc.org |

Challenges and Innovations in Complex Steroid Labeling

The synthesis of isotopically labeled complex steroids like this compound is fraught with challenges. These include:

Regio- and Stereoselectivity: Introducing isotopes at specific positions without affecting other parts of the molecule and maintaining the correct stereochemistry is a significant hurdle. arkat-usa.orggoogle.com

Availability of Labeled Precursors: The synthesis is often dependent on the commercial availability of specific isotopically labeled starting materials. symeres.com

Purification: Separating the desired multi-labeled compound from a mixture of partially labeled and unlabeled species can be difficult. rsc.org

Innovations in synthetic methodology are continuously being developed to address these challenges. These include the development of new and more selective catalysts for isotopic exchange reactions, the use of enzymatic and bio-catalytic methods for improved stereocontrol, and the application of novel synthetic strategies, such as convergent synthesis, to improve efficiency. snnu.edu.cnnumberanalytics.com Advances in analytical techniques, particularly in high-resolution mass spectrometry and NMR, have also been crucial for the accurate characterization of these complex labeled molecules. almacgroup.comrsc.org

Advanced Analytical Methodologies Utilizing Delta4 Tibolone 13c,d3

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry is the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity. In this context, Delta4-Tibolone-13C,d3 is not the primary subject of measurement but rather an indispensable tool that enables the accurate quantification of its unlabeled counterpart, Tibolone (B1683150). The co-analysis of the analyte and its stable isotope-labeled internal standard, a practice known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying steroids like Tibolone in complex biological matrices such as plasma, serum, and urine. The use of this compound as an internal standard is integral to the success of these methods.

Research Findings: In a typical LC-MS/MS assay, this compound is added to the biological sample at a known concentration prior to any extraction or cleanup steps. Because its physicochemical properties (e.g., polarity, solubility, extraction recovery) are nearly identical to native Tibolone, it experiences the same procedural losses and, crucially, the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.

The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, the protonated molecule [M+H]⁺ is selected as the precursor ion and is then fragmented in a collision cell to produce a specific, stable product ion. The +4 Da mass difference of this compound ensures that its MRM transition is distinct and does not interfere with the native compound's transition. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. This ratiometric approach provides highly accurate and precise results, with research studies consistently achieving lower limits of quantification (LLOQ) in the low picogram-per-milliliter (pg/mL) range.

Below is a representative table of MRM transitions used in such an analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Typical Use |

|---|---|---|---|---|

| Tibolone (Analyte) | 313.2 | 109.1 | Positive | Quantifier |

| This compound (Internal Standard) | 317.2 | 112.1 | Positive | Quantifier |

While LC-MS/MS is more common for intact steroids, Gas Chromatography-Mass Spectrometry (GC-MS/MS) remains a powerful technique, particularly for comprehensive steroid profiling. Steroids are often not volatile enough for direct GC analysis and require a chemical derivatization step to increase their volatility and thermal stability. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Research Findings: this compound is an ideal internal standard for GC-MS/MS methods because it undergoes the derivatization reaction under the same conditions and with the same efficiency as native Tibolone. This corrects for any variability or incompleteness in the derivatization step, a significant potential source of error. Following derivatization, the TMS-ether derivatives of both the analyte and the internal standard are separated on the GC column and detected by the mass spectrometer, again typically using MRM. The mass of the TMS derivative is significantly higher, but the +4 Da mass difference between the labeled and unlabeled compounds is preserved. This ensures accurate quantification in applications such as anti-doping analysis or metabolic studies where broad steroid panels are investigated.

The following table illustrates potential MRM transitions for the TMS-derivatized forms.

| Compound (as TMS-Derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Use |

|---|---|---|---|---|

| Tibolone-TMS (Analyte) | 384.3 | 267.2 | Electron Ionization (EI) | Quantifier |

| This compound-TMS (Internal Standard) | 388.3 | 271.2 | Electron Ionization (EI) | Quantifier |

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, measures mass-to-charge ratios with extremely high accuracy (typically <5 ppm error). This capability allows for the determination of a molecule's elemental formula from its exact mass.

Research Findings: In metabolic studies, this compound serves as a powerful isotopic tracer. When a biological system is exposed to a mixture of labeled and unlabeled Tibolone, all subsequent metabolites will exist as isotopic doublets separated by +4 Da. Researchers can use sophisticated data-mining algorithms to screen complex HRMS data for these characteristic mass doublets. This approach allows for the confident identification of drug-related metabolites, even at very low concentrations, by distinguishing them from the vast number of endogenous background signals. The high mass accuracy of HRMS confirms the elemental composition of the potential metabolite, while the presence of the corresponding labeled partner confirms its origin from the parent drug. This methodology has been instrumental in elucidating the metabolic pathways of Tibolone, identifying products of hydroxylation, reduction, and sulfation.

The table below demonstrates how HRMS data can be used to identify a hypothetical metabolite.

| Metabolite | Elemental Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| Hydroxy-Tibolone | C21H29O3⁺ | 329.2015 | 329.2011 | -1.2 |

| Hydroxy-Tibolone-13C,d3 | ¹²C20¹³CH26D3O3⁺ | 333.2229 | 333.2225 | -1.2 |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) with exceptionally high precision. While typically used to detect subtle variations in natural isotopic abundance (e.g., in doping control to distinguish endogenous from synthetic steroids), highly enriched compounds like this compound can be used as powerful tracers in fundamental research.

Research Findings: In a controlled research setting, this compound can be administered to study the long-term fate and incorporation of the steroid's carbon and hydrogen atoms into various biological pools. By coupling a separation technique like GC to an IRMS system via a combustion interface (GC-C-IRMS), researchers can track the isotopic signature of Tibolone and its metabolites over time. The massive enrichment of ¹³C and ²H in this compound creates a distinct isotopic fingerprint that is easily detectable above the natural background. This allows for investigations into metabolic cross-talk and the residence time of steroid-derived atoms within specific cellular components, providing insights that are inaccessible with conventional mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a chemical compound. For a stable isotope-labeled standard, NMR is not used for quantification in biological samples but is a critical quality control tool to verify its identity, purity, and, most importantly, the exact location of the isotopic labels.

The synthesis of this compound must be rigorously validated to ensure the ¹³C and d3 labels are in the intended positions. ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are the definitive methods for this confirmation.

Research Findings:

¹³C-NMR Analysis: In a standard ¹³C-NMR spectrum, signals arise from the ¹³C nuclei present at a natural abundance of ~1.1%. When analyzing this compound, the signal corresponding to the specific carbon atom that has been synthetically enriched with ¹³C will be dramatically enhanced in intensity (by a factor of ~90) compared to all other carbon signals. This provides unambiguous proof of the position of the ¹³C label.

¹H-NMR Analysis: Deuterium (B1214612) (²H or D) has a different nuclear spin from protium (B1232500) (¹H) and is therefore "silent" in a standard ¹H-NMR experiment. The incorporation of three deuterium atoms (d3), typically by replacing a methyl group (CH₃ → CD₃), results in the complete disappearance of the corresponding proton signal from the ¹H-NMR spectrum. For example, if the C18 methyl group is labeled, the characteristic singlet peak for these three protons around 0.9 ppm would be absent, confirming the location of the d3 label.

These complementary NMR techniques are essential for the certification of this compound as a reference material, guaranteeing its suitability for high-precision quantitative mass spectrometry experiments.

The following table summarizes the key NMR observations for validating the labeled standard.

| NMR Technique | Target Nucleus/Group | Observation in Unlabeled Tibolone | Confirming Observation in this compound |

|---|---|---|---|

| ¹³C-NMR | Specific ¹³C-labeled carbon | Signal at natural abundance intensity | Signal intensity is enhanced ~90-fold relative to other carbons |

| ¹H-NMR | Specific d3-labeled methyl group (e.g., C18-CH₃) | Presence of a singlet peak for 3 protons | Complete absence of the corresponding singlet peak |

Advanced NMR Techniques (e.g., NOESY, HMBC) in Labeled Steroid Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex molecules like steroids. researchgate.net For isotopically labeled compounds such as this compound, advanced 2D NMR techniques are employed not only to confirm the molecular skeleton but also to verify the precise location of the isotopic labels, which is crucial for its function as an internal standard.

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range correlations (typically 2-4 bonds) between heteronuclei (like ¹³C) and protons (¹H). numberanalytics.compressbooks.pub In the context of this compound, HMBC is used to establish the connectivity between the ¹³C-labeled carbon atom and nearby protons within the steroid's A-ring. This confirms that the isotopic substitution has occurred at the intended C4 position. Similarly, it can confirm the location of the deuterium (d3) labels on the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is essential for determining the three-dimensional structure and stereochemistry of a molecule. numberanalytics.comrsc.org For steroids, where stereochemistry at ring junctions is critical, NOESY experiments can map the proton network. rsc.org In the case of this compound, NOESY helps to confirm that the isotopic labeling process has not altered the native conformation of the steroid skeleton, ensuring it behaves identically to the unlabeled analyte during extraction and analysis. rsc.org The combination of HMBC and NOESY, along with other techniques like COSY and HSQC, provides a comprehensive structural verification of the labeled standard. numberanalytics.compressbooks.pubmdpi.com

Table 1: Application of 2D NMR Techniques in Labeled Steroid Analysis

| NMR Technique | Information Provided | Relevance for this compound |

| HMBC | Correlations between nuclei separated by multiple bonds (e.g., ¹H-¹³C). numberanalytics.com | Confirms the position of the ¹³C label at the C4 position by showing correlations to specific protons. |

| NOESY | Spatial proximity between nuclei. numberanalytics.com | Verifies the 3D structure and relative stereochemistry, ensuring it matches the unlabeled Tibolone. rsc.org |

| HSQC | Direct one-bond correlations between protons and heteronuclei (e.g., ¹H-¹³C). pressbooks.pub | Identifies which protons are directly attached to which carbon atoms, aiding in full spectral assignment. |

| COSY | Correlations between spin-coupled protons. numberanalytics.com | Helps to establish the proton-proton connectivity throughout the steroid's ring system. |

Chromatographic Separations for Isomers and Metabolites

The quantification of Tibolone and its active metabolites, such as 3α-hydroxytibolone and 3β-hydroxytibolone, in biological matrices is analytically challenging due to their structural similarity and the presence of isobaric isomers. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the methods of choice for these separations. researchgate.netresearchgate.net

This compound, as an isotopically labeled internal standard, is fundamental to the success of these methods. clearsynth.com Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during the chromatographic separation. thermofisher.com However, it is distinguished by its higher mass in the mass spectrometer. This co-elution is crucial as it allows the internal standard to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression or enhancement in the MS source. thermofisher.com

Several studies have detailed methods for separating Tibolone and its metabolites. For instance, a UPLC-MS/MS method successfully separated the stereoisomers 3α-Hydroxy Tibolone and 3β-Hydroxy Tibolone using an ACQUITY UPLC BEH C18 column. researchgate.net Another method used a Gemini-NX C18 column with an isocratic mobile phase for a rapid run time of 3.75 minutes. core.ac.uk In these applications, a labeled analog like this compound or a deuterated version (e.g., Δ-tibolone D6 or 3α-hydroxytibolone-d5) is spiked into the sample before extraction to ensure accurate quantification. researchgate.netcore.ac.uk

Table 2: Example Chromatographic Conditions for Tibolone Metabolite Analysis

| Parameter | Method 1 (UPLC-MS/MS) researchgate.net | Method 2 (HPLC-MS/MS) core.ac.uk |

| Analytes | 3α-Hydroxy Tibolone, 3β-Hydroxy Tibolone | 3α-hydroxytibolone |

| Column | ACQUITY UPLC® BEH C18 (2.1 mm x 100 mm, 1.7 µm) | Gemini-NX™ C18 (150 x 4.6 mm, 5 µm) |

| Internal Standard | p-toluenesulfonyl isocyanate (derivatizing agent) | 3α-hydroxytibolone-d5 |

| Run Time | Not specified, but enabled separation of stereoisomers | 3.75 minutes |

| Detection | ESI-MS/MS | ESI-MS/MS |

Method Validation and Quality Control in Analytical Research Utilizing this compound

The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. fao.org When using an isotopically labeled internal standard like this compound in a quantitative assay, the validation process follows stringent guidelines, such as those from the International Council on Harmonisation (ICH) or national pharmacopeias. numberanalytics.com Isotope dilution mass spectrometry (IDMS) is considered a definitive method and provides high-quality, reliable data. nih.govrsc.org

The use of this compound is central to achieving the required levels of precision and accuracy during method validation. numberanalytics.com Key validation parameters that are assessed include:

Specificity and Selectivity: The method must be able to unequivocally quantify the analyte in the presence of other components, such as metabolites or matrix constituents. The unique mass transition of this compound in an MS/MS system ensures high specificity.

Linearity: The method's response is tested over a range of concentrations to demonstrate a linear relationship between the analyte concentration and the instrument's signal. A recent LC-MS/MS method for Tibolone established linearity from 10.178 to 2016.040 pg/ml. researchgate.net

Accuracy: Accuracy is determined by spiking a blank matrix with known amounts of the analyte and the internal standard at different concentration levels (low, medium, high QC samples). The recovery should typically be within 85-115% (or 80-120% at the lower limit). For one Tibolone assay, accuracy was within ±6.1%. researchgate.net

Precision: This assesses the method's repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of replicate measurements. A validated method for Tibolone reported precision (%RSD) of less than 5.70%. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Matrix Effect: The influence of matrix components on the ionization of the analyte is evaluated. The co-eluting this compound effectively compensates for these effects, as both the analyte and the standard are suppressed or enhanced to the same degree. thermofisher.com

Stability: The stability of the analyte in the biological matrix is assessed under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Quality control (QC) samples, which are prepared and analyzed with each batch of study samples, are crucial for monitoring the method's performance over time. eurachem.orgfao.org By including this compound in every sample and QC standard, the analytical process is continuously monitored, ensuring the integrity and reliability of the final reported concentrations. numberanalytics.com

Investigations into Metabolic Pathways and Biotransformation of Delta4 Tibolone 13c,d3

Elucidation of Major Metabolic Pathways Using Isotopic Tracers

The metabolic journey of Tibolone (B1683150), the precursor to Delta4-Tibolone, has been effectively mapped using isotopic labeling, primarily with [14C]tibolone. nih.gov These tracer studies are fundamental to elucidating the complex biotransformation routes following administration. After oral intake, Tibolone is rapidly metabolized into several active compounds, including the Delta4-isomer. researchgate.net Isotopic tracing has revealed that the recovery of radioactivity from [14C]tibolone is approximately 31.2% in urine and 53.7% in feces over a 192-hour period, indicating extensive metabolism and excretion. nih.gov

Phase I Metabolism (e.g., Hydroxylation, Oxidation, Reduction)

Phase I metabolism involves the modification of the parent compound through reactions that introduce or expose functional groups. For Tibolone and its Delta4-isomer, these reactions are extensive. The primary Phase I metabolic reactions include the reduction of the 3-keto group, a shift of the double bond, reduction of the double bond, and hydroxylation. nih.govresearchgate.net

Key Phase I biotransformations include:

Isomerization: A significant initial step is the shift of the Δ5(10)-double bond in Tibolone to a Δ4(5)-position, which results in the formation of Delta4-Tibolone. nih.govresearchgate.net

Reduction: The 3-keto group of Tibolone is reduced to form 3α-hydroxy and 3β-hydroxy metabolites. nih.govresearchgate.net Furthermore, the Δ4(5)-double bond in Delta4-Tibolone can be subsequently reduced to yield 5α,10-dihydro or 5β,10-dihydro metabolites. nih.govresearchgate.net

Hydroxylation: Hydroxylation has been observed to occur at the C2 and C7 positions of the steroid nucleus. nih.govresearchgate.net

Table 1: Key Phase I Metabolic Reactions of Tibolone

| Reaction Type | Substrate Moiety | Resulting Metabolite(s) |

|---|---|---|

| Isomerization | Δ5(10)-double bond | Delta4-Tibolone |

| Reduction | 3-keto group | 3α-hydroxy tibolone, 3β-hydroxy tibolone |

| Reduction | Δ4(5)-double bond | 5α,10-dihydro and 5β,10-dihydro metabolites |

Phase II Metabolism (e.g., Glucuronidation, Sulfation) and Labeled Metabolite Detection

Following Phase I reactions, the metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. The most prominent Phase II metabolic pathway for Tibolone and its metabolites is sulfation. nih.govresearchgate.net This conjugation occurs primarily at the C17 hydroxy group and the C3 hydroxy groups of the various metabolites. nih.govresearchgate.net

In circulation, a significant majority—over 75%—of Tibolone and its metabolites exist in a sulfated form. nih.govresearchgate.net The detection of these labeled metabolites is typically achieved using high-pressure liquid chromatography (HPLC), which separates the various compounds from biological matrices like plasma, urine, and feces for subsequent identification and quantification. nih.govresearchgate.net

Identification and Characterization of Labeled Metabolites

Through the use of isotopic tracers, several key metabolites of Tibolone have been identified and characterized in plasma, urine, and feces. nih.gov The rapid conversion of the parent drug means that the metabolic profile is largely composed of these derivatives. nih.gov

The principal identified metabolites are:

Delta4-Tibolone: An isomer of the parent compound, formed by the shifting of a double bond. researchgate.netresearchgate.net

3α-hydroxy tibolone: A product of the reduction of the 3-keto group. researchgate.netnih.gov

3β-hydroxy tibolone: Another reduced metabolite formed at the 3-position. researchgate.netnih.gov

Sulfated Conjugates: The above metabolites are extensively sulfated, representing the major circulating forms. nih.govresearchgate.net

Table 2: Major Identified Metabolites of Tibolone

| Metabolite Name | Metabolic Origin | Key Characteristic |

|---|---|---|

| Delta4-Tibolone | Isomerization of Tibolone | Isomer with Δ4(5)-double bond |

| 3α-hydroxy tibolone | Reduction of 3-keto group | Hydroxyl group in alpha configuration |

| 3β-hydroxy tibolone | Reduction of 3-keto group | Hydroxyl group in beta configuration |

In Vitro Metabolism Studies Using Labeled Delta4-Tibolone

In vitro systems are essential for investigating specific metabolic pathways and enzyme kinetics without the complexities of a whole organism. Studies using human liver preparations and cell cultures have provided significant insights into the biotransformation of Tibolone and its metabolites, including Delta4-Tibolone.

Liver Microsomal and Hepatocyte Incubation Systems

Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a standard model for studying Phase I drug metabolism. researchgate.net Studies using human liver microsomes have been conducted to evaluate the metabolic stability and potential for drug-drug interactions of Tibolone and its primary metabolites. nih.gov These investigations have shown that Tibolone, 3α-hydroxy tibolone, 3β-hydroxy tibolone, and Delta4-Tibolone are weak inhibitors of major CYP enzymes such as CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net This suggests a low likelihood of clinically significant metabolic interactions with other drugs metabolized by these enzymes. nih.gov

Cell Culture Models for Biotransformation Studies

Various cell culture models have been employed to study the metabolism and tissue-specific actions of Tibolone's metabolites. For instance, co-cultures of human endometrial stromal and epithelial cells have been used to investigate the local metabolic conversion and effects of these compounds. nih.gov One study revealed that stromal cells possess high levels of the enzyme AKR1C2, which can oxidize 3β-hydroxy tibolone back to Tibolone, demonstrating active metabolic processing within this specific tissue model. nih.gov

Furthermore, cancer cell lines such as JEG-3 choriocarcinoma and MCF-7 breast cancer cells have been used to study the biological activity of these metabolites. nih.gov In these models, both Tibolone and its Delta4-Tibolone metabolite were found to inhibit the activity of aromatase, a key enzyme in estrogen synthesis. nih.gov Such studies highlight how cell culture systems can be used to link biotransformation with specific biological effects. nih.gov

Comparative Metabolism Studies Across Biological Systems (e.g., Species-Specific Pathways)

The biotransformation of tibolone, the parent compound of its Δ4-isomer, exhibits significant variation across different biological systems and species. These differences are crucial for understanding the compound's tissue-specific effects and for the correct interpretation of preclinical animal models. In vivo studies have identified distinct metabolic profiles in species such as rats, dogs, rabbits, and humans, primarily involving Phase I and Phase II reactions. researchgate.net

Phase I metabolism of tibolone predominantly involves the reduction of the 3-keto group to 3α-hydroxy and 3β-hydroxy metabolites and the isomerization of the Δ5(10)-double bond to a Δ4(5)-position, forming the Δ4-isomer. researchgate.netresearchgate.net However, the preference for these pathways varies significantly between species. For instance, in rats, there is a metabolic preference for the formation of the 3α-hydroxy metabolite, whereas dogs show a preference for the 3β-hydroxy metabolite. researchgate.net

Further detailed analysis of metabolism in specific target tissues reveals even more pronounced species-specific pathways. A comparative study using uterine and vaginal tissues from ovariectomized rats and postmenopausal women highlighted these differences. In rat tissues, tibolone is primarily metabolized via 3α-reduction to the estrogenic 3α-OH-tibolone. researchgate.net In stark contrast, the same tissues from humans convert tibolone mainly into the progestogenic Δ4-isomer and the estrogenic 3β-OH-tibolone, with the formation of the Δ4-isomer being higher in uterine tissue. researchgate.net These findings indicate that different enzymatic pathways are dominant in these species, leading to the production of metabolites with distinct pharmacological properties. researchgate.net Consequently, the rat is considered a less suitable model for predicting the specific effects of tibolone on the human uterus. researchgate.net

The main Phase II metabolic route observed across species is the sulphate conjugation of the hydroxyl groups, with the majority of circulating metabolites existing in this inactive, sulfated form. researchgate.net Glucuronidated conjugates have not been observed as major metabolites. researchgate.net While similar metabolites are found in humans and various animal species, the quantitative differences in their formation and distribution underscore the importance of species selection in pharmacological studies. researchgate.netresearchgate.net

| Species | Primary Metabolic Pathway / Major Metabolite(s) | Tissue/System | Reference |

|---|---|---|---|

| Rat | Preferential reduction to 3α-hydroxy metabolite (3α-OH-tibolone) | Systemic / Uterus & Vagina | researchgate.netresearchgate.net |

| Dog | Preferential reduction to 3β-hydroxy metabolite (3β-OH-tibolone) | Systemic | researchgate.net |

| Human | Formation of Δ4-isomer and 3β-hydroxy metabolite (3β-OH-tibolone) | Uterus & Vagina | researchgate.net |

Enzyme Kinetics and Isotope Effects in Metabolic Reactions

The metabolic conversion of tibolone and its isomers is catalyzed by specific enzymes, with kinetics that influence the local concentration of active metabolites. The reduction of the 3-keto group of tibolone is efficiently catalyzed by human aldo-keto reductase (AKR) 1C isoforms, which function as 3α/3β-hydroxysteroid dehydrogenases (HSDs). nih.gov

Detailed kinetic studies with homogeneous recombinant enzymes have elucidated the specific roles of four AKR1C isozymes:

AKR1C1 exclusively catalyzes the formation of 3β-hydroxytibolone. nih.gov

AKR1C2 functions exclusively as a 3β-HSD with tibolone, which is an inversion of its stereospecificity compared to its action on other steroids like 5α-dihydrotestosterone where it acts as a 3α-HSD. nih.gov This reaction is also subject to strong substrate inhibition. nih.gov

AKR1C3 demonstrates weak 3β/3α-HSD activity. nih.gov

AKR1C4 , which is liver-specific, acts predominantly as a 3α-HSD, forming 3α-hydroxytibolone. nih.gov

The compound name "Delta4-Tibolone-13C,d3" indicates that it is an isotopically labeled analogue of the Δ4-isomer of tibolone. Such labeling is fundamental to studies involving kinetic isotope effects (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.netjuniperpublishers.com

In the context of this compound, the "d3" signifies the replacement of three hydrogen atoms with deuterium (B1214612) at a metabolically active site. A carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com If the enzymatic metabolism of the Δ4-isomer involves the cleavage of one of these C-H bonds, the increased strength of the C-D bond in the deuterated compound will slow the reaction rate. researchgate.netnih.gov This slowing of metabolism at a specific site is a primary kinetic isotope effect.

Isotopically labeled compounds like this compound are critical tools in pharmacology for several reasons:

Metabolic Pathway Elucidation : By comparing the metabolite profile of the labeled versus unlabeled compound, researchers can pinpoint specific sites of enzymatic attack. A reduction in the formation of a particular metabolite when using the deuterated version indicates that the deuterated site was involved in that metabolic step. researchgate.net

Pharmacokinetic Studies : Stable isotope-labeled compounds, such as 3α-Hydroxy Tibolone-13CD3, are frequently used as internal standards in bioanalytical methods (e.g., LC-MS/MS) for accurate quantification of the unlabeled drug and its metabolites in biological samples. researchgate.net Their utility stems from the fact that they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for precise measurement.

While specific enzyme kinetic parameters (e.g., Kₘ, k꜀ₐₜ) for this compound are not detailed in available literature, the principles of KIE suggest that its deuteration would significantly reduce the rate of any metabolic reaction involving the cleavage of the substituted C-H bonds.

| Enzyme | Primary Activity on Tibolone | Major Metabolite Formed | Kinetic Characteristics | Reference |

|---|---|---|---|---|

| AKR1C1 | 3β-HSD | 3β-hydroxytibolone | Exclusive 3β-reduction | nih.gov |

| AKR1C2 | 3β-HSD | 3β-hydroxytibolone | Exclusive 3β-reduction; Strong substrate inhibition | nih.gov |

| AKR1C3 | 3β/3α-HSD | 3β- and 3α-hydroxytibolone | Weak activity | nih.gov |

| AKR1C4 | 3α-HSD | 3α-hydroxytibolone | Predominant 3α-reduction; Liver-specific | nih.gov |

Mechanistic Studies Employing Delta4 Tibolone 13c,d3 in Biological Systems

Tracing Cellular Uptake and Intracellular Distribution

The use of isotopically labeled molecules like Delta4-Tibolone-13C,d3 is fundamental to understanding the pharmacokinetics at a cellular level. By introducing the labeled compound to cell cultures, researchers can monitor its movement across the cell membrane and its subsequent localization within various organelles. Techniques such as high-resolution mass spectrometry (MS) coupled with cell fractionation can quantify the concentration of this compound and its metabolites in the cytoplasm, nucleus, mitochondria, and other compartments over time.

This approach provides critical data on the rate of uptake, potential for accumulation, and the preferred subcellular sites of action. For instance, studies can differentiate between passive diffusion and active transport mechanisms by observing uptake under various conditions (e.g., temperature changes, presence of metabolic inhibitors). The distinct mass shift provided by the 13C and d3 labels allows for clear differentiation from endogenous molecules, ensuring high signal-to-noise ratios and accurate quantification.

Table 1: Hypothetical Time-Course Analysis of this compound Subcellular Distribution This interactive table illustrates the percentage of total intracellular labeled compound found in different cellular fractions over a 24-hour period following administration to a cell culture.

| Time Point | Cytosolic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) | Membrane Fraction (%) |

| 1 hour | 65 | 20 | 5 | 10 |

| 4 hours | 50 | 35 | 5 | 10 |

| 12 hours | 40 | 45 | 5 | 10 |

| 24 hours | 35 | 50 | 5 | 10 |

Ligand-Receptor Binding and Dissociation Kinetics Using Labeled Probes

This compound is an invaluable tool for characterizing the interactions between Tibolone (B1683150) and its target receptors, such as estrogen and progesterone (B1679170) receptors. In competitive binding assays, the labeled compound acts as a tracer to compete with unlabeled ligands for the receptor's binding site. nih.gov By measuring the displacement of the labeled probe, researchers can determine the binding affinity (expressed as the inhibition constant, Ki) of various unlabeled compounds. nih.gov

Furthermore, real-time kinetic studies can be performed to measure the association (k_on) and dissociation (k_off) rate constants. nih.gov These kinetic parameters provide a more dynamic picture of the ligand-receptor interaction than equilibrium measurements alone and are often more predictive of a compound's in vivo efficacy. The isotopic label does not typically interfere with the binding process but allows for sensitive detection, often through mass spectrometry, distinguishing it from the unlabeled competitor. nih.gov

Table 2: Representative Ligand-Receptor Kinetic Parameters Determined Using Labeled Probes This table provides example kinetic data that could be obtained for Tibolone and its active metabolites using a labeled tracer like this compound in competitive binding assays.

| Compound | Target Receptor | Affinity (Ki, nM) | Association Rate (k_on, M⁻¹s⁻¹) | Dissociation Rate (k_off, s⁻¹) |

| Delta4-Tibolone | Estrogen Receptor α | 8.5 | 1.2 x 10⁵ | 1.0 x 10⁻³ |

| 3α-OH-Tibolone | Estrogen Receptor α | 2.1 | 3.5 x 10⁵ | 7.4 x 10⁻⁴ |

| 3β-OH-Tibolone | Estrogen Receptor α | 1.9 | 4.0 x 10⁵ | 7.6 x 10⁻⁴ |

| Delta4-Tibolone | Progesterone Receptor | 5.4 | 2.1 x 10⁵ | 1.1 x 10⁻³ |

Investigation of Metabolic Flux and Pathway Activity Using 13C Tracers

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. frontiersin.org When cells are incubated with this compound, the 13C label is incorporated into its downstream metabolites through various enzymatic reactions. By measuring the mass isotopomer distribution of these metabolites using MS or NMR, it is possible to trace the flow of carbon atoms and calculate the activity of the metabolic pathways involved in Tibolone's biotransformation. frontiersin.orgd-nb.info

This methodology can reveal the primary routes of metabolism, identify novel metabolic pathways, and show how metabolic activity changes in response to different physiological or pathological conditions. frontiersin.orgunifr.ch For example, 13C-MFA can quantify the relative flux through hydroxylation versus isomerization pathways, providing a detailed map of the compound's metabolic fate. nih.gov

Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu The presence of deuterium (B1214612) (d3) and carbon-13 (13C) in this compound can be used to probe the mechanisms of enzymes that metabolize it.

A significant KIE (a change in reaction rate compared to the unlabeled compound) occurs if the C-H or C-D bond is broken in the rate-determining step of the reaction. princeton.edu For example, if a cytochrome P450 enzyme metabolizes Tibolone via hydrogen abstraction at a deuterated position, the reaction will proceed more slowly for the d3-labeled compound. Measuring the magnitude of this KIE provides invaluable information about the transition state of the reaction, helping to distinguish between different proposed enzymatic mechanisms. researcher.lifenih.gov

Table 3: Interpretation of Theoretical Kinetic Isotope Effects (kH/kD) in Tibolone Metabolism This table outlines how different KIE values can be interpreted to understand the enzymatic mechanism responsible for metabolizing this compound.

| KIE Value (kH/kD) | Interpretation | Implied Mechanistic Step |

| ~1 | No primary KIE | C-D bond is not broken in the rate-determining step. |

| 2-7 | Primary KIE | C-D bond cleavage is part of the rate-determining step, suggesting hydrogen atom abstraction. |

| >7 | Significant KIE with tunneling | Suggests a highly symmetrical transition state and quantum tunneling of the hydrogen/deuterium atom. |

| <1 | Inverse KIE | A C-D bond becomes stiffer in the transition state, often indicating a change in hybridization from sp2 to sp3. |

Protein-Ligand Interaction Analysis by NMR with Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. nih.gov The inclusion of a 13C label in this compound greatly enhances the utility of NMR in this context. In experiments such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), only the signals from the 13C-labeled parts of the molecule are observed, simplifying the spectra and allowing for focused analysis. nih.gov

When the labeled ligand binds to its receptor protein, changes in the chemical environment of the 13C atoms cause shifts in their NMR signals (chemical shift perturbations). univr.it By monitoring these changes upon titration of the protein, researchers can identify the specific atoms of the ligand that are involved in the binding interaction, map the binding surface, and determine the dissociation constant (Kd) of the complex. nih.gov

Table 4: Hypothetical 13C Chemical Shift Perturbations (Δδ) for this compound Upon Binding to a Receptor This table shows representative changes in the NMR chemical shifts for a 13C-labeled carbon atom in the ligand upon binding to its target protein, indicating its involvement in the interaction.

| Ligand State | 13C Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) | Interpretation |

| Free in Solution | 115.2 | - | Reference state of the unbound ligand. |

| Bound to Receptor | 117.5 | 2.3 | A large perturbation suggests this part of the ligand is in the direct binding interface with the protein. |

Impact of Isotopic Labeling on Compound Conformation and Dynamics in Solution

A critical assumption when using isotopically labeled compounds as tracers is that their physical and chemical behavior is nearly identical to their unlabeled counterparts. For stable isotopes like 13C and deuterium, this assumption is generally valid. The substitution of 12C with 13C or 1H with 2H results in a minuscule increase in mass, which does not significantly alter the compound's three-dimensional structure, conformational flexibility, or physicochemical properties like solubility and lipophilicity.

Applications of Delta4 Tibolone 13c,d3 in Preclinical Research Models

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Stable isotope-labeled compounds like Delta4-Tibolone-13C,d3 are instrumental in pharmacokinetic (PK) and ADME (absorption, distribution, metabolism, and excretion) studies. These investigations are fundamental in drug development, offering insights into how a substance is processed by a living organism.

While tibolone (B1683150) itself is a synthetic steroid and not produced endogenously, the use of its isotopically labeled form, this compound, is crucial for distinguishing it and its metabolites from any other similar endogenous steroids that might be present in animal models. This clear differentiation is essential for accurate analysis, ensuring that the measured compounds are unequivocally derived from the administered drug. This is particularly relevant in studies where hormonal pathways are being investigated, as it eliminates potential interference from naturally occurring hormones.

The use of isotopically labeled tibolone, such as this compound, allows for precise quantification of the parent drug and its metabolites in various biological matrices. In a study on ovariectomized New Zealand White rabbits fed a cholesterol-rich diet, researchers investigated the effects of tibolone on atherogenesis. ahajournals.orgahajournals.org The study measured peak plasma concentrations of tibolone and its metabolites, finding them to be comparable to those observed in humans. ahajournals.org This accurate measurement is vital for understanding the disposition of the compound and correlating it with its pharmacological effects. ahajournals.org

Microdosing studies, which involve the administration of very low, non-pharmacologically active doses of a drug, can provide early insights into the pharmacokinetic profile of a compound in living organisms. The use of highly sensitive analytical techniques, often in conjunction with isotopically labeled compounds like this compound, is essential for detecting the minute concentrations of the drug and its metabolites in these studies. This approach helps in understanding the drug's behavior at a micro-level, informing further development. cochranelibrary.com

Organ and Tissue Distribution Studies Using Labeled Delta4-Tibolone

Understanding where a drug and its active metabolites accumulate in the body is key to explaining its tissue-specific effects. Studies using labeled tibolone have provided significant insights into its distribution.

In a study involving ovariectomized cynomolgus monkeys, the tissue distribution of tibolone and its metabolites was analyzed after 36 days of administration. nih.gov The results revealed a unique tissue-specific distribution pattern. For instance, the estrogenic metabolite, 3α-hydroxytibolone, was found in significantly higher concentrations in brain tissues compared to plasma. nih.gov In contrast, the endometrium and myometrium showed low levels of the active 3-hydroxy metabolites and high levels of inactive sulfated metabolites. nih.gov This differential distribution helps to explain the desired estrogenic effects on the brain and bone, without stimulating the endometrium. nih.govresearchgate.netresearchgate.net

The following table summarizes the key findings on the distribution of tibolone metabolites in different tissues of ovariectomized cynomolgus monkeys. nih.gov

| Tissue | Predominant Metabolite(s) | Key Findings |

| Brain | 3α-hydroxytibolone | 3 to 8 times higher levels than in plasma; low levels of sulfated metabolites. |

| Vagina | 3α-hydroxytibolone, Delta(4)-tibolone | Predominance of disulfated metabolites; remarkably high levels of monosulfated metabolites in the proximal vagina. |

| Endometrium & Myometrium | Sulfated metabolites | Low levels of 3-hydroxymetabolites; high levels of sulfated metabolites (about 98% disulfated). |

| Mammary Glands | Sulfated metabolites | Low levels of 3-hydroxymetabolites; high levels of sulfated metabolites. |

This table is based on data from Verheul et al. (2007). nih.gov

Preclinical Models for Understanding Biological Responses (Excluding Clinical Outcomes)

Preclinical animal models are essential for elucidating the mechanisms through which tibolone exerts its biological effects, independent of clinical endpoints.

The ovariectomized (OVX) rodent model is a widely used and well-established preclinical model for studying postmenopausal osteoporosis and the effects of potential treatments. nih.gov This model effectively mimics the estrogen deficiency that occurs after menopause, leading to bone loss and other physiological changes. nih.gov

In studies using OVX rats, tibolone has been shown to have protective effects on bone health. For example, research has demonstrated that tibolone can enhance the osseointegration of titanium implants in OVX rats, suggesting a positive effect on bone regeneration. drapostu.ro Another study in OVX rats with induced osteoarthritis found that tibolone treatment attenuated the development of the disease and reduced associated pain behavior. researchgate.net Furthermore, tibolone has been observed to prevent atherosclerotic lesion formation in cholesterol-fed, ovariectomized rabbits, indicating a potential cardiovascular benefit. ahajournals.orgahajournals.org

The table below outlines some of the key biological responses to tibolone observed in ovariectomized animal models.

| Animal Model | Condition Studied | Key Biological Response to Tibolone | Reference |

| Ovariectomized Rats | Implant Osseointegration | Enhanced bone tissue around implant, higher bone mass density. | drapostu.ro |

| Ovariectomized Rats | Osteoarthritis | Attenuated cartilage degeneration and synovitis, improved nociceptive tests. | researchgate.net |

| Ovariectomized Rabbits | Atherosclerosis | Prevention of atherosclerotic lesion formation. | ahajournals.orgahajournals.org |

These preclinical findings in ovariectomized animal models provide a crucial foundation for understanding the tissue-specific actions and potential therapeutic benefits of tibolone. The use of isotopically labeled this compound in such studies enhances the accuracy and reliability of the data, contributing significantly to the scientific understanding of this compound.

Investigations in Specific Tissue Cultures or Organ Systems

The use of isotopically labeled tibolone, including variants like this compound, is crucial for elucidating its complex, tissue-specific metabolism in preclinical research. In vitro models using specific tissue cultures and organ systems allow researchers to trace the metabolic fate of the parent compound and the localized actions of its metabolites without systemic influences. Such studies have been fundamental in understanding how tibolone can exert different hormonal effects in different target tissues.

Detailed investigations have revealed significant species- and tissue-dependent differences in how tibolone is metabolized. nih.gov Studies using radiolabeled tibolone in tissue incubations from postmenopausal women and ovariectomized rats have provided clear evidence of these divergent metabolic pathways. nih.gov

In uterine and vaginal tissues from postmenopausal women, tibolone is primarily converted into two major metabolites: the progestagenic Delta4-isomer and the estrogenic 3β-OH-tibolone. nih.gov The formation of the Delta4-isomer was found to be higher in uterine tissue compared to vaginal tissue. nih.gov Conversely, in the same tissues from rats, tibolone is mainly reduced to the estrogenic 3α-OH-tibolone. nih.gov This fundamental difference in metabolic processing explains why the rat is often considered a poor model for predicting the effects of tibolone on the human uterus. nih.gov Further investigation into the enzymatic processes revealed that the isomerization of tibolone to the Delta4-isomer does not require a cofactor, distinguishing it from other metabolic conversions. nih.gov

Table 1: Comparative Metabolism of Labeled Tibolone in Uterine and Vaginal Tissues

| Tissue Origin | Primary Metabolite(s) | Observed Hormonal Character | Reference |

|---|---|---|---|

| Human (Postmenopausal) Uterus | Delta4-isomer, 3β-OH-tibolone | Progestagenic, Estrogenic | nih.gov |

| Human (Postmenopausal) Vagina | 3β-OH-tibolone, Delta4-isomer | Estrogenic, Progestagenic | nih.gov |

| Rat (Ovariectomized) Uterus | 3α-OH-tibolone | Estrogenic | nih.gov |

| Rat (Ovariectomized) Vagina | 3α-OH-tibolone | Estrogenic | nih.gov |

Research has also been conducted on human endometrial cells, revealing cell-type-specific metabolism within the same organ system. ebi.ac.uk In vitro studies demonstrated that endometrial epithelial cells predominantly convert tibolone into the progestagenic and androgenic Delta4-tibolone. ebi.ac.uk In contrast, endometrial stromal cells mainly produce the estrogenic 3β-OH tibolone, although some Delta4-tibolone is also formed. ebi.ac.uk Despite the formation of estrogenic metabolites in stromal cells, the net effect observed in these cells is progestagenic, as measured by the induction of prolactin, a progesterone-sensitive marker. ebi.ac.ukresearchgate.net Both tibolone and Delta4-tibolone were potent inducers of prolactin production in endometrial stroma cell cultures. researchgate.net

In vitro studies on breast cells have been critical for understanding tibolone's effects on this tissue. Research using primary cultures of normal human breast cells and various breast cancer cell lines (including MCF-7, T47-D, and ZR75-1) has shown that tibolone and its Delta4-isomer have antiproliferative and proapoptotic (cell death-promoting) effects. nih.govresearchgate.net These actions were associated with a decrease in the expression of anti-apoptotic proteins like bcl-2. nih.govresearchgate.net This localized activity within breast tissue highlights a key aspect of tibolone's tissue-selective action, preventing the stimulation seen with conventional estrogen therapies. researchgate.netkup.at

Table 2: Effects of Tibolone and its Delta4-Isomer in Breast Cell Cultures

| Cell Type | Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Normal Human Breast Cells | Tibolone, Delta4-isomer | Antiproliferative | Not specified | nih.govresearchgate.net |

| Normal Human Breast Cells | Tibolone, Delta4-isomer | Proapoptotic | Decreased expression of bcl-2 | nih.govresearchgate.net |

| Breast Cancer Cell Lines (MCF-7, T47-D, ZR75-1) | Tibolone, Delta4-isomer | Proapoptotic | Decreased expression of bcl-2 | nih.gov |

Future Research Directions and Unexplored Avenues for Delta4 Tibolone 13c,d3

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The primary challenge in studying Tibolone's pharmacology is its rapid conversion into three active metabolites: 3α-hydroxy-tibolone, 3β-hydroxy-tibolone, and the Delta4-isomer (Delta4-Tibolone). drugbank.comdrugs.com These metabolites have distinct receptor affinities and tissue-specific effects. researchgate.netresearchgate.net Traditional metabolomics can measure static levels of these compounds, but it cannot fully capture the dynamic nature of their formation and downstream effects.

The use of stable isotope-labeled compounds like Delta4-Tibolone-13C,d3 is poised to overcome these limitations. In metabolomics, it can serve as an ideal internal standard for highly accurate quantification of the Delta4-metabolite in complex biological matrices like plasma or tissue, overcoming the matrix effects that often plague mass spectrometry-based analyses. mdpi.comsigmaaldrich.commdpi.com

More profoundly, this compound is a powerful tool for metabolic flux analysis (fluxomics). By introducing the labeled compound into cellular or in vivo models, researchers can trace the 13C and deuterium (B1214612) atoms through interconnected metabolic pathways. nih.govnih.govmdpi.com This allows for the precise measurement of the rates (fluxes) of reactions involved in steroid metabolism, rather than just the concentrations of metabolites. nih.govcambridge.org This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), can reveal how different tissues uniquely process Delta4-Tibolone and which enzymatic pathways are dominant in specific cellular environments. nih.gov

Table 1: Illustrative Data from a Hypothetical Fluxomics Study Using this compound

This table demonstrates the type of mass isotopomer distribution data that could be generated. This data would allow researchers to calculate the flux through various metabolic pathways involving Delta4-Tibolone.

| Metabolite | Mass Isotopomer | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated with Effector) |

| Downstream Metabolite X | M+0 | 95 | 85 |

| M+1 | 4 | 10 | |

| M+2 | 1 | 5 | |

| Downstream Metabolite Y | M+0 | 98 | 90 |

| M+1 | 1.5 | 8 | |

| M+2 | 0.5 | 2 |

Development of Novel Isotopic Labeling Strategies for Complex Steroids

The analysis of steroids is notoriously difficult due to their low concentrations, structural similarity, and complex metabolic conversions. oup.comrsc.org Stable isotope labeling is a cornerstone of modern steroid analysis, but challenges remain. sigmaaldrich.com For example, deuterium-labeled standards can sometimes undergo H/D exchange, leading to inaccurate quantification. sigmaaldrich.com The dual labeling in this compound, with both ¹³C and deuterium (d3), offers a more robust internal standard where the ¹³C atoms provide a stable, non-exchangeable scaffold. sigmaaldrich.com

Future research can leverage this dual-labeling concept to develop novel strategies. One unexplored avenue is the use of "isotope-click" chemistry, where a labeled probe is attached to the steroid, significantly enhancing its ionization efficiency for mass spectrometry. acs.orgnih.gov Synthesizing a version of this compound with a clickable functional group would allow for ultra-sensitive detection in complex samples.

Furthermore, the synthesis of a suite of Tibolone (B1683150) metabolites, each with a unique isotopic signature (e.g., this compound, 3α-hydroxy-tibolone-13C2, 3β-hydroxy-tibolone-15N), would enable multiplexed tracer experiments. By administering a cocktail of these labeled compounds, researchers could simultaneously track the fate of each metabolite in a single experiment, providing a holistic view of Tibolone's disposition and interconversion in vivo.

Application in Systems Biology Approaches for Network Elucidation

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov Network pharmacology, a key component of systems biology, investigates the drug-protein and protein-protein interaction networks. A recent network pharmacology study identified key molecular targets for Tibolone's metabolites, including Delta4-Tibolone, in the context of traumatic brain injury, implicating pathways related to inflammation and cell metabolism. researchgate.net

While informative, such computational studies rely on predicted interactions. This compound provides a tool to experimentally validate and refine these networks. For instance, in quantitative systems pharmacology (QSP) models, precise pharmacokinetic and metabolic data are essential. researchgate.net Using this compound, researchers can generate highly accurate data on the formation rate and clearance of the Delta4 metabolite, leading to more robust and predictive computational models. nih.gov

Moreover, labeled compounds can be used in chemoproteomics to identify direct protein binding partners. By creating a derivatized version of this compound that can be cross-linked to interacting proteins, researchers could isolate and identify these proteins using mass spectrometry. This would provide direct, experimental evidence of the nodes in the Delta4-Tibolone interaction network, moving beyond computational predictions.

Table 2: Potential Protein Targets for Delta4-Tibolone Identified via a Hypothetical Chemoproteomics Study

This illustrative table lists proteins that could be identified as direct interaction partners, providing a foundation for building an experimentally validated signaling network.

| Protein Target | UniProt ID | Cellular Function | Pathway Implication |

| Progesterone (B1679170) Receptor | P06401 | Nuclear Receptor, Transcription Factor | Progestogenic Signaling |

| Androgen Receptor | P10275 | Nuclear Receptor, Transcription Factor | Androgenic Signaling |

| Aldo-Keto Reductase 1C1 | P15128 | Steroid Metabolism | Tibolone Bioactivation |

| KDR (VEGFR2) | P35968 | Receptor Tyrosine Kinase | Angiogenesis, Inflammation |

| PPAR-delta | Q03181 | Nuclear Receptor, Metabolism | Lipid Metabolism, Inflammation |

Addressing Research Gaps Through Enhanced Tracing Capabilities

A major research gap is understanding the precise mechanisms behind Tibolone's tissue-selective effects—specifically, how it can exert estrogenic effects in bone and brain, progestogenic/androgenic effects in the endometrium and liver, and not stimulate breast tissue. drugbank.comresearchgate.netresearchgate.net This selectivity is attributed to tissue-specific expression of metabolizing enzymes and receptors. researchgate.netresearchgate.net However, tracking the responsible metabolites in these specific tissues has been challenging.

The enhanced tracing capability of this compound is key to closing this gap. High-resolution mass spectrometry imaging can be used to visualize the spatial distribution of the labeled metabolite within tissue sections. nih.gov This would allow researchers to directly observe whether Delta4-Tibolone accumulates in specific cell types within a complex tissue like the endometrium or breast and correlate its presence with cellular responses.

Q & A

Q. What analytical techniques are recommended for characterizing Delta4-Tibolone-13C,d3, and how should data be interpreted?

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Follow ICH Q1A guidelines for forced degradation studies: expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation via LC-MS to identify labile positions (e.g., ester or ketone groups prone to hydrolysis/oxidation) .

- Use Arrhenius kinetics to extrapolate shelf-life data. For example, if degradation at 40°C follows first-order kinetics with a rate constant , the half-life () is ~462 days .

Advanced Research Questions

Q. How can contradictions in metabolic pathway data for this compound be resolved across in vitro and in vivo models?

Methodological Answer:

- Perform cross-species comparative metabolism studies using liver microsomes from humans, rats, and dogs. Normalize CYP450 activity using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify species-dependent metabolic biases .

- Apply stable isotope tracing in vivo: Administer this compound to animal models and use LC-HRMS to track 13C-labeled metabolites in plasma and tissues. Compare with in vitro hepatocyte data to reconcile discrepancies (e.g., extrahepatic metabolism contributions) .

Q. What strategies optimize the synthesis of this compound to minimize isotopic dilution and byproduct formation?

Methodological Answer:

- Use Schrödinger’s isotopic labeling protocol : Introduce 13C at the ketone position via Baeyer-Villiger oxidation with 13C-labeled peracetic acid. For deuterium, employ catalytic H/D exchange under basic conditions (e.g., D2O/NaOD) at sterically unhindered positions .

- Mitigate byproducts via DoE (Design of Experiments) : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Use Pareto analysis to prioritize factors affecting yield and purity .

Q. How should researchers address ethical and reproducibility challenges in longitudinal studies using this compound?

Methodological Answer:

- Ensure FAIR data compliance : Document synthesis protocols, storage conditions, and analytical validation steps in public repositories (e.g., Zenodo) using standardized metadata templates (e.g., ISA-Tab) .

- For animal studies, adhere to ARRIVE 2.0 guidelines : Report sample size justification, randomization methods, and blinding protocols to reduce bias. Use power analysis (, ) to determine minimum group sizes .

Methodological Guidance for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound pharmacokinetic studies?

Methodological Answer:

- Apply non-linear mixed-effects modeling (NLME) using software like NONMEM or Monolix. Fit data to a two-compartment model with first-order absorption () and saturable metabolism () .

- Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for parameters like and . Address outliers via Cook’s distance analysis .

Q. How can researchers validate computational predictions of this compound receptor binding using experimental data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.